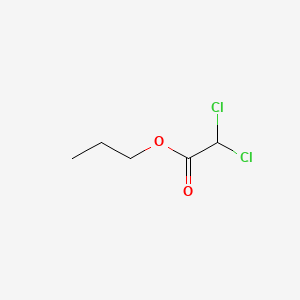

Propyl dichloroacetate

Description

Significance of Dichloroacetate (B87207) Esters in Organic Chemistry

Dichloroacetate esters, including propyl dichloroacetate, are significant intermediates in organic synthesis. nih.goviarc.fr They are utilized in the production of various organic compounds such as glyoxylic acid, dialkoxy and diaroxy acids, and sulfonamides. nih.goviarc.fr The presence of two chlorine atoms on the alpha-carbon significantly influences the reactivity of the ester group, making these compounds valuable for specific chemical transformations. The chemistry of dichloroacetic acid and its esters is characteristic of halogenated organic acids, and they can act as alkylating agents. wikipedia.org

The applications of dichloroacetate esters extend to various fields. For instance, they are used in the preparation of iron chelates in the agricultural sector. nih.goviarc.fr Furthermore, dichloroacetic acid itself is used as an analytical reagent in the manufacturing of fibers like polyethylene (B3416737) terephthalate. nih.goviarc.fr

Historical Perspectives on Dichloroacetic Acid and its Esters in Chemical Synthesis

The parent compound, dichloroacetic acid, was first synthesized in 1864 through the chlorination of monochloroacetic acid. nih.goviarc.fr Since then, various methods for its production have been developed, including the hydrolysis of dichloroacetyl chloride, which is derived from the oxidation of trichloroethylene. nih.goviarc.fr Another method involves the hydrolysis of pentachloroethane. nih.goviarc.fr Dichloroacetic acid can also be produced via the catalytic dechlorination of trichloroacetic acid or its ethyl ester. nih.goviarc.fr

Historically, the synthesis of dichloroacetic acid has been approached through several routes, such as the reaction of chloral (B1216628) hydrate (B1144303) with sodium cyanide followed by acidification. orgsyn.org The purification of crude dichloroacetic acid has also been a subject of study, with methods involving the conversion to lower aliphatic esters, which are more readily purified by distillation, followed by hydrolysis back to the pure acid. google.com

Overview of Contemporary Research Trajectories in Ester Chemistry

Modern research in ester chemistry is broad and dynamic, with a focus on developing more efficient and environmentally friendly synthesis methods. researchgate.netmdpi.com Key areas of contemporary research include:

Catalysis: The development of novel catalysts, including Brønsted acids, Lewis acids, and transition metals, to promote esterification reactions under milder conditions with higher yields. researchgate.net

Green Chemistry: The exploration of sustainable and atom-economical synthetic routes, such as the direct amidation of unactivated esters and the use of biomass-derived feedstocks for producing α-keto acids and their esters. rsc.orgmdpi.com

Process Intensification: The use of technologies like microreactors and microwave irradiation to enhance reaction rates and improve the efficiency of ester synthesis. researchgate.net

New Applications: The synthesis and investigation of novel ester derivatives for a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. mdpi.comuran.ua

Molecular dynamics simulations are also being employed to understand the behavior of chloroacetate (B1199739) esters at interfaces, providing insights into their physical properties. larvol.com

Structure

3D Structure

Properties

CAS No. |

37587-81-8 |

|---|---|

Molecular Formula |

C5H8Cl2O2 |

Molecular Weight |

171.02 g/mol |

IUPAC Name |

propyl 2,2-dichloroacetate |

InChI |

InChI=1S/C5H8Cl2O2/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |

InChI Key |

AHRFMMRLDGAHBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Propyl Dichloroacetate

Direct Esterification Approaches for Propyl Dichloroacetate (B87207) Synthesis

Direct esterification, specifically the Fischer-Speier method, is a common and fundamental reaction for producing esters like propyl dichloroacetate. This method involves the reaction of a carboxylic acid (dichloroacetic acid) with an alcohol (n-propanol) in the presence of an acid catalyst. ausetute.com.au

Catalytic Systems in Esterification of Dichloroacetic Acid with Propanol (B110389)

The esterification of dichloroacetic acid with propanol is typically catalyzed by strong mineral acids such as sulfuric acid or p-toluenesulfonic acid. acs.org These catalysts protonate the carbonyl oxygen of the dichloroacetic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of propanol.

Recent research has also explored the use of solid acid catalysts to simplify product purification and minimize environmental impact. chemicalbook.com For instance, heteropoly acids supported on materials like SBA-15 have shown effective catalytic performance in the esterification of similar chloroacetic acids. researchgate.net While specific studies on this compound are limited, the principles from related esterifications suggest that catalysts like cerium sulfate (B86663) could also be effective. chemicalbook.com The choice of catalyst can significantly influence the reaction rate and yield.

Table 1: Comparison of Catalytic Systems in Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Mineral Acids | Sulfuric acid, p-toluenesulfonic acid | High catalytic activity, readily available. | Corrosive, difficult to separate from the reaction mixture, can lead to side reactions. |

| Solid Acids | Supported heteropoly acids, sulfated zirconia | Easily separable, reusable, often less corrosive, can be more selective. | May have lower activity than mineral acids, potential for leaching of the active component. |

| Lewis Acids | Cerium sulfate | Can be used in smaller quantities, high catalytic activity. chemicalbook.com | Preparation and regeneration can be complex. chemicalbook.com |

Optimization of Reaction Conditions and Yields

To maximize the yield of this compound, several reaction parameters can be optimized. According to Le Chatelier's principle, removing water as it is formed will shift the equilibrium towards the formation of the ester. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene (B151609). acs.org

The molar ratio of the reactants is another critical factor. Using an excess of one reactant, typically the less expensive one (in this case, likely propanol), can also drive the reaction forward. ausetute.com.au However, an excessive amount of alcohol can complicate the purification process.

Temperature plays a crucial role; heating the reaction mixture increases the reaction rate. ausetute.com.au The optimal temperature is usually near the boiling point of the solvent used for the azeotropic removal of water. For related esterifications, reaction times can range from a few hours to several hours, depending on the catalyst and temperature. researchgate.net For example, in the synthesis of n-propyl acetate (B1210297), increasing the reaction time beyond a certain point (e.g., 120 minutes) may not significantly increase the yield. revistadechimie.ro

Solvent Effects and Green Chemistry Considerations in Synthesis

The choice of solvent can impact the reaction rate and selectivity. While traditional solvents like toluene and benzene are effective for azeotropic water removal, their use is increasingly scrutinized due to health and environmental concerns. acs.org Green chemistry principles encourage the use of safer, more environmentally benign solvents. mdpi.comresearchgate.net

The environmental factor, or E-factor, which is the ratio of the mass of waste to the mass of product, is a key metric in green chemistry. mdpi.com Pharmaceutical and fine chemical industries often have high E-factors, largely due to solvent use. mdpi.com By employing recyclable solid catalysts and minimizing solvent use, the synthesis of this compound can be made more sustainable.

Alternative Synthetic Routes to this compound

Besides direct esterification, this compound can be synthesized through other pathways, often involving more reactive starting materials.

Transesterification Processes

Transesterification involves the reaction of an ester with an alcohol to produce a different ester. For example, methyl dichloroacetate or ethyl dichloroacetate could be reacted with propanol in the presence of an acid or base catalyst to yield this compound and methanol (B129727) or ethanol, respectively. This method can be advantageous if a different ester of dichloroacetic acid is more readily available or if the reaction conditions for direct esterification are not suitable. The catalytic dechlorination of ethyl trichloroacetate (B1195264) can also produce dichloroacetic acid, which can then be esterified. nih.goviarc.fr

Reactions Involving Dichloroacetyl Chloride

A highly efficient method for synthesizing this compound involves the reaction of dichloroacetyl chloride with propanol. wiley-vch.de Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. The reaction is typically rapid and exothermic, often proceeding at room temperature without the need for a catalyst. libretexts.org

The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the oxonium ion intermediate to form the ester and hydrogen chloride as a byproduct. libretexts.org While this method is very effective, the handling of the corrosive and moisture-sensitive dichloroacetyl chloride requires special precautions. wiley-vch.deorgsyn.org Dichloroacetyl chloride itself can be produced through the oxidation of trichloroethylene. nih.goviarc.fr

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound, like many esters, can be approached through various methods, with a significant focus on achieving high chemo- and regioselectivity. These strategies are crucial for minimizing byproducts and ensuring the desired ester is formed, particularly when dealing with polyfunctional molecules.

One of the primary methods for synthesizing this compound is through the direct esterification of dichloroacetic acid with propanol. This reaction is typically catalyzed by a strong acid. To enhance selectivity, especially in industrial applications, solid acid catalysts are employed. For instance, studies have investigated the use of zirconium tungstate (B81510) as a heterogeneous catalyst for the esterification of dichloroacetic acid with alcohols, including propanol researchgate.netvaia.com. The use of such solid catalysts can offer advantages in terms of separation and recyclability, contributing to a more efficient and selective process researchgate.net.

The challenge of regioselectivity becomes more pronounced when synthesizing derivatives of this compound from polyols, such as glycerol (B35011). In these cases, the multiple hydroxyl groups on the polyol can react with dichloroacetic acid, leading to a mixture of mono-, di-, and tri-esters. To control the regioselectivity, protecting group strategies are often employed. These strategies involve temporarily blocking certain hydroxyl groups to direct the esterification to a specific position on the polyol. While specific examples for the direct synthesis of this compound using complex polyols are not extensively detailed in the provided search results, the principles of using protecting groups are well-established in carbohydrate and polyol chemistry ttu.eesmolecule.comresearchgate.netlibretexts.orgncsu.edu. For example, in the synthesis of 2,3-dihydroxythis compound, a protected ester route can be utilized to avoid poly-esterification, leading to a high-purity product .

Furthermore, the choice of reaction conditions, such as solvent and temperature, can influence the chemo- and regioselectivity of the esterification. For instance, the use of specific solvents can favor the acylation of one type of hydroxyl group over another researchgate.net. Catalyst-controlled regioselective acetalization and other selective functionalization techniques are also areas of active research that can be applied to control the outcome of reactions involving polyfunctional molecules and dichloroacetic acid mpg.denih.gov.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the modification of its physicochemical and biological properties. These modifications can be broadly categorized into changes in the propyl moiety, functionalization of the dichloroacetate group, and the creation of hybrid molecules.

Modification of the Propyl Moiety

Modifying the propyl group of this compound can lead to a diverse range of analogues with altered properties. While specific examples of modifying the propyl group directly on the this compound molecule are not abundant in the provided results, general organic synthesis principles allow for such transformations.

One common approach is to start with a modified propanol and then perform the esterification with dichloroacetic acid or its derivatives. For example, to introduce a hydroxyl group, one could start with 1,2-propanediol or 1,3-propanediol (B51772) and selectively protect one hydroxyl group before esterification. The synthesis of 2,3-dihydroxythis compound from glycerol is a documented example of creating a hydroxylated propyl analogue wikipedia.org.

Another strategy involves introducing unsaturation. For instance, starting with propargyl alcohol (prop-2-yn-1-ol) or allyl alcohol would yield propargyl dichloroacetate or allyl dichloroacetate, respectively. These unsaturated analogues can then undergo further reactions, such as click chemistry or additions to the double or triple bond, to introduce a wide array of functional groups.

Furthermore, the propyl chain can be extended or branched by starting with longer or branched-chain alcohols. For example, using isobutanol would lead to isobutyl dichloroacetate. The synthesis of various N-substituted carbazole-imidazole hybrids demonstrates the use of different length alkyl chains (propyl, butyl, pentyl) as linkers, a principle that can be applied to the synthesis of this compound analogues rsc.org.

Functionalization of the Dichloroacetate Group

The dichloroacetate moiety itself offers opportunities for functionalization, primarily through reactions involving the two chlorine atoms. The reactivity of these chlorine atoms makes the dichloroacetate group a useful handle for introducing other functionalities.

One potential reaction is nucleophilic substitution, where the chlorine atoms are replaced by other groups. However, the reactivity of these alpha-chloro groups in esters can be complex. General reactions of esters show that the ester linkage can be cleaved under various conditions libretexts.org. The dichloroacetate group can be susceptible to substitution under appropriate conditions .

Another approach is the reduction of the C-Cl bonds. Catalytic hydrogenation or other reducing agents could potentially replace one or both chlorine atoms with hydrogen, leading to monochloroacetate or acetate esters, respectively.

The unique electrophilic properties of the chloroacetic fragment provide several avenues for chemical transformations, allowing for the introduction of various substituents and functional groups into organic molecules uran.ua. The reactivity of ethyl dichloroacetate, for example, is noted for its utility in acylation and alkylation processes due to the dichloroacetate moiety cymitquimica.com.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound from a reaction mixture are critical steps to ensure the final product's purity. The choice of technique depends on the physical and chemical properties of the ester and the impurities present. Common methods include distillation, chromatography, and recrystallization (for solid derivatives).

Distillation is a primary method for purifying liquid esters like this compound. Given that this compound is a liquid at room temperature, fractional distillation can be effective in separating it from reactants (e.g., excess propanol or dichloroacetic acid) and other volatile byproducts. The efficiency of the separation depends on the difference in boiling points between the components of the mixture. Azeotropic distillation can also be employed to separate mixtures with close boiling points, for instance, in the separation of chloroacetic acids google.com.

Chromatography is a versatile technique for the purification of a wide range of organic compounds, including esters.

Column Chromatography: This is a standard method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and elution with a mobile phase (a solvent or mixture of solvents). For this compound, a suitable solvent system would be chosen to effectively separate the ester from unreacted starting materials and non-volatile byproducts researchgate.net.

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the purification of small quantities of volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique that can be used for the purification of esters, especially when high purity is required .

Liquid-Liquid Extraction is often used as an initial purification step to separate the ester from water-soluble impurities, such as acid catalysts or salts. The crude reaction mixture is typically dissolved in an organic solvent and washed with water or a basic solution (e.g., sodium bicarbonate) to remove acidic components rsc.org.

Recrystallization is the primary method for purifying solid derivatives or analogues of this compound. For example, the purification of 2,3-dihydroxythis compound can be achieved by recrystallization from a mixture of methanol and methylene (B1212753) chloride . The choice of solvent is crucial for obtaining high-purity crystals.

Chemical Reactivity and Mechanistic Investigations of Propyl Dichloroacetate

Hydrolytic Stability and Degradation Pathways of Propyl Dichloroacetate (B87207)

The primary degradation pathway for propyl dichloroacetate in aqueous environments is hydrolysis, which involves the cleavage of the ester bond to yield propan-1-ol and dichloroacetic acid. The rate and mechanism of this reaction are highly dependent on the pH of the solution and the presence of catalysts.

pH-Dependent Hydrolysis Kinetics

Generally, the hydrolysis rate is slowest in the neutral to slightly acidic pH range (pH 4-6) and increases significantly under strongly acidic or, more dramatically, alkaline conditions. The electron-withdrawing chlorine atoms on the acyl side of the ester increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated esters like propyl acetate (B1210297). This effect is particularly pronounced in base-catalyzed hydrolysis.

Table 1: Illustrative pH-Dependent Hydrolysis Half-Life for this compound at 25°C

| pH | Dominant Mechanism | Estimated Half-Life (t½) |

|---|---|---|

| 2 | Acid Catalysis | Weeks to Months |

| 5 | Neutral Hydrolysis | Months to Years |

| 7 | Neutral / Slight Base Catalysis | Months |

| 9 | Base Catalysis | Days to Weeks |

| 12 | Base Catalysis | Minutes to Hours |

Catalyzed Hydrolysis Mechanisms (e.g., Acidic, Basic, Enzymatic)

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound proceeds via protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, facilitating attack by a water molecule. For esters with two chloro-substituents, the reaction can proceed through a combination of the A_Ac_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and potentially A-B_Ac_3 mechanisms. researchgate.net The A_Ac_2 mechanism, common for simple esters, involves the formation of a tetrahedral intermediate, followed by the transfer of a proton and elimination of propan-1-ol to yield the protonated dichloroacetic acid. Studies on the acid hydrolysis of the analogous ethyl dichloroacetate in acetone-water mixtures confirm the role of acid catalysis in this class of compounds. dtic.mil

Base-Catalyzed Hydrolysis (Saponification): This pathway is typically much faster than acid-catalyzed or neutral hydrolysis. The reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the propoxide ion (CH₃CH₂CH₂O⁻) as the leaving group, which is a stronger base than the hydroxide ion. The propoxide ion then rapidly abstracts a proton from the newly formed dichloroacetic acid to produce propan-1-ol and the dichloroacetate anion. Because the hydroxide ion is consumed in the reaction, it is technically a reagent rather than a catalyst. youtube.com

Enzymatic Hydrolysis: In biological systems, esters are commonly hydrolyzed by enzymes known as esterases (or hydrolases). These enzymes provide an alternative reaction pathway with a much lower activation energy. While specific studies on the enzymatic hydrolysis of this compound were not identified, it is plausible that carboxylesterases could catalyze its cleavage into propan-1-ol and dichloroacetate, a common metabolic route for xenobiotic esters.

Oxidation and Reduction Chemistry of this compound

The this compound molecule has two main sites susceptible to oxidation and reduction: the C-H bonds of the alkyl (propyl) chain and the C-Cl bonds of the dichloroacetyl moiety.

Oxidative Transformations of the Alkyl Chain

The propyl group of the ester can potentially undergo oxidative transformation, similar to other aliphatic hydrocarbons. This typically requires strong oxidizing agents or specific catalytic systems. Potential reactions include the oxidation of the C-H bonds to form hydroxylated derivatives or further oxidation to ketones. The secondary C-H bonds (at the second carbon of the propyl chain) are generally more susceptible to oxidation than the primary C-H bonds. However, without specific experimental studies, the conditions required and the products formed from the oxidation of this compound remain speculative.

Reductive Dechlorination Processes

The dichloroacetyl group is susceptible to reduction, specifically through the cleavage of its carbon-chlorine bonds. This process, known as reductive dechlorination, is a key degradation pathway for many chlorinated organic compounds, often mediated by microbes under anaerobic conditions. researchgate.netlsu.edunih.gov The reaction involves the stepwise replacement of chlorine atoms with hydrogen atoms.

For this compound, this process would likely proceed as follows:

This compound → Propyl monochloroacetate + Cl⁻

Propyl monochloroacetate → Propyl acetate + Cl⁻

This transformation can occur via hydrogenolysis, where a hydride equivalent effectively displaces the chloride ion. While the ester group itself is generally stable to these reducing conditions, the ultimate fate of the molecule would be its conversion to the less chlorinated propyl monochloroacetate and finally to the non-chlorinated propyl acetate. Studies on dichloroacetate (DCA) have shown that it can be dechlorinated, suggesting that the dichloroacetyl moiety in the ester would be similarly reactive. nih.gov

Radical-Mediated Reactions

Radical reactions can be initiated by heat or light and often proceed via chain mechanisms. youtube.com For this compound, two main types of radical reactions can be envisioned: abstraction of a hydrogen atom from the propyl chain or abstraction of a chlorine atom.

A study on the gas-phase reaction of methyl dichloroacetate with chlorine atoms provides significant insight into this process. rsc.org The reaction was found to proceed via H-atom abstraction from the alkyl (methyl) group. By analogy, the reaction of this compound with radicals (like Cl• or •OH) would likely involve the abstraction of a hydrogen atom from the propyl chain. This can occur at any of the three carbons, leading to different radical intermediates:

Abstraction from the α-carbon (adjacent to the ester oxygen)

Abstraction from the β-carbon

Abstraction from the γ-carbon (terminal methyl group)

The stability of the resulting alkyl radical (secondary > primary) would influence the regioselectivity of the abstraction. Once formed, this radical intermediate can react further, for example, by reacting with O₂ in the atmosphere or by participating in other radical chain propagation steps. rsc.org Radical-mediated C-H chlorination is also a known synthetic pathway. nih.gov Additionally, radical dehalogenation reactions, often using reagents like tributyltin hydride, can cleave C-Cl bonds, offering another pathway for dechlorination. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemistry of this compound. These reactions can occur at two primary sites: the electrophilic carbon of the ester carbonyl group and the alpha-carbon atom bonded to the two chlorine atoms.

The carbonyl carbon of the ester group in this compound is highly electrophilic, a property that is significantly enhanced by the strong electron-withdrawing inductive effect of the two adjacent chlorine atoms. This makes it a prime target for attack by nucleophiles.

Common reactions at this center include hydrolysis, alcoholysis, and aminolysis. The most prevalent mechanism for these transformations, particularly under basic or neutral conditions, is the base-catalyzed, acyl-oxygen fission, bimolecular (BAc2) mechanism. epa.gov This pathway involves the initial attack of a nucleophile (e.g., hydroxide, alkoxide, or amine) on the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group (the propoxy group, -OCH2CH2CH3) is eliminated, regenerating the carbonyl double bond and forming the final product (a carboxylate salt, a different ester, or an amide, respectively). epa.gov

Under acidic conditions, the reaction typically proceeds via the acid-catalyzed, acyl-oxygen fission, bimolecular (AAc2) mechanism. In this pathway, the carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water or an alcohol. researchgate.net For esters with multiple chloro-substituents, such as dichloroacetates, the acid-catalyzed hydrolysis can occur through a combination of AAc2 and other mechanisms. researchgate.net

The general scheme for base-catalyzed hydrolysis (a BAc2 reaction) is as follows:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The propoxy group is expelled, and the carboxylate is formed.

Proton Transfer: A final proton transfer results in the formation of propanol (B110389) and the dichloroacetate anion.

The alpha-carbon (the CHCl2 group) is another site for reactivity. Carbonyl α-substitution reactions typically proceed through the formation of an enol or enolate ion intermediate. wikipedia.org The single hydrogen atom on the alpha-carbon of this compound is significantly more acidic than a typical alpha-hydrogen due to the combined electron-withdrawing effects of the carbonyl group and the two chlorine atoms. wikipedia.org This facilitates its removal by a base to form a resonance-stabilized enolate.

This enolate is a potent nucleophile and can react with various electrophiles. youtube.com For example, the alkylation of enolate ions with alkyl halides is a powerful method for forming new carbon-carbon bonds. libretexts.orglibretexts.org While direct nucleophilic substitution of the chlorine atoms is possible, reactions involving the formation of an enolate intermediate are a more common pathway for substitution at the alpha-position in carbonyl compounds. wikipedia.org

Electrolysis of a related compound, methyl dichloroacetate, has been shown to proceed via cleavage of the C-Cl bond on a mercury cathode, indicating that the chlorine atoms can act as leaving groups under certain reductive conditions. researcher.life

Thermal Decomposition and Photochemical Reactions

The stability of this compound is compromised by heat and ultraviolet radiation, leading to decomposition through distinct pathways.

Thermal Decomposition: While specific studies on the thermal decomposition of this compound are not extensively detailed in the literature, related compounds provide insight. During the distillation of dichloroacetic acid, thermal decomposition is a known issue, suggesting that the dichloroacetyl group is susceptible to heat. google.com For this compound, potential thermal decomposition pathways could include the elimination of hydrogen chloride (HCl) to form an unsaturated ester or the cleavage of the ester bond itself.

Photochemical Reactions: The atmospheric chemistry of dichloroacetate esters, particularly methyl dichloroacetate, has been investigated, providing a model for the photochemical behavior of this compound. The primary degradation pathway in the troposphere is initiated by reaction with chlorine atoms (Cl•) or hydroxyl radicals (•OH). rsc.orgresearchgate.net

The reaction with Cl atoms proceeds via H-atom abstraction from the alkyl group of the ester. rsc.orgrsc.org This initial step forms a radical intermediate, which then reacts with atmospheric oxygen (O2). The resulting alkoxy radical can undergo further reactions, including α-ester rearrangement followed by C-C bond cleavage. rsc.org For methyl dichloroacetate, this process yields products such as dichloroacetic acid, phosgene (B1210022), and methyl trichloroacetate (B1195264). researchgate.netrsc.org A similar pathway is expected for this compound, leading to analogous products.

Photosensitized reactions are also possible. In the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA), many organic molecules can undergo reactions through a single electron transfer (SET) mechanism. rsc.org This pathway could lead to the formation of radical cations from this compound, initiating a different cascade of reactions. rsc.org

Reaction Kinetics and Mechanistic Elucidation Studies

Kinetic studies are crucial for understanding the rates at which this compound undergoes various reactions and for validating the proposed mechanisms.

Quantitative kinetic data for this compound is limited, but rate constants for closely related esters provide valuable benchmarks for its reactivity. The hydrolysis of esters is a well-studied process, with rates dependent on pH and temperature. epa.gov

Kinetic studies on the atmospheric degradation of methyl dichloroacetate have provided specific rate constants. For the gas-phase reaction with Cl atoms at 298 K, the rate coefficient was determined to be (3.31 ± 0.88) × 10−13 cm3 per molecule per s. rsc.orgrsc.org This value is essential for modeling the atmospheric lifetime of such compounds. rsc.org

The table below presents hydrolysis rate constants for related dichloroacetate esters, which illustrate the influence of the ester group on reactivity.

| Compound | Reaction Type | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| Methyl Dichloroacetate | Gas-Phase Reaction with Cl atoms | (3.31 ± 0.88) × 10-13 cm3 molecule-1 s-1 | 298 K, 1 atm | rsc.org |

| Methyl Dichloroacetate | Neutral Hydrolysis | 1.2 M-1 hr-1 | 25°C | epa.gov |

| Ethyl Dichloroacetate | Neutral Hydrolysis | Not specified | 25°C | epa.gov |

| Chloromethyl Dichloroacetate | Neutral Hydrolysis in 2-butoxyethanol-water | Dependent on T and water mole fraction | 2.5 to 45°C | researchgate.net |

Mechanistic studies combine kinetic data with product analysis to build a step-by-step picture of a chemical reaction.

For the atmospheric degradation of methyl dichloroacetate initiated by Cl atoms, a detailed mechanism has been postulated. rsc.org

H-atom Abstraction: A Cl atom abstracts a hydrogen from the methyl group, forming a primary radical (•CH2OCOCHCl2).

Oxygen Addition: The radical rapidly adds O2 to form a peroxy radical.

Radical Reactions: The peroxy radical undergoes further reactions to form a more stable alkoxy radical.

Decomposition of Alkoxy Radical: The alkoxy radical can then either react with O2 or undergo an α-ester rearrangement, leading to the observed products like dichloroacetic acid and phosgene. rsc.org

For substitution reactions at the carbonyl center, the BAc2 and AAc2 mechanisms are well-established for ester hydrolysis and are supported by extensive kinetic and stereochemical studies on a wide range of esters. epa.govresearchgate.net The key evidence for these mechanisms includes the observation of second-order kinetics (first-order in ester and first-order in nucleophile/acid) and isotopic labeling studies that trace the path of atoms during the reaction.

Mechanisms for α-substitution reactions are validated by the isolation of intermediates and by trapping experiments. The formation of an enolate as a key intermediate is supported by its direct observation using spectroscopic methods and by its known reactivity with electrophiles. youtube.com

Advanced Analytical Characterization of Propyl Dichloroacetate

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for isolating propyl dichloroacetate (B87207) from complex mixtures and for its precise quantification. The choice of technique is dictated by the compound's physicochemical properties, including its volatility and polarity.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like propyl dichloroacetate. The ester's inherent volatility allows for its direct analysis without the need for chemical derivatization, a process often required for the parent compound, dichloroacetic acid, to increase its volatility. nih.govnih.govthermofisher.com

In a typical GC analysis, a sample containing this compound is injected into a heated inlet, where it is vaporized and transported by an inert carrier gas (such as helium or nitrogen) through a capillary column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the column walls and the mobile gas phase. A non-polar or mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is generally suitable for this type of analysis.

Various detectors can be employed for the quantification of this compound:

Flame Ionization Detector (FID): FID is a common and robust detector that provides high sensitivity for organic compounds. It is suitable for quantification when the sample matrix is relatively clean and free of interfering compounds.

Electron Capture Detector (ECD): Due to the presence of two chlorine atoms, this compound is highly amenable to detection by ECD. This detector is exceptionally sensitive to halogenated compounds, making it ideal for trace-level analysis.

Mass Spectrometry (MS): When coupled with GC, MS provides both quantification and structural information, which is discussed in section 4.1.3.

The retention time of this compound will depend on the specific column dimensions, stationary phase, temperature program, and carrier gas flow rate used.

While GC is often the preferred method for a volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that are not suitable for direct injection into a GC system. As an ester, this compound is significantly less polar than its parent acid. Therefore, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate approach.

In RP-HPLC, the separation is achieved using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Detection in HPLC can be accomplished using several methods:

UV Detector: this compound lacks a strong chromophore, which would result in low sensitivity with a standard UV detector. Detection at low wavelengths (around 200-210 nm) might be possible but is often subject to interference.

Charged Aerosol Detector (CAD): CAD is a universal detector that can detect any non-volatile and many semi-volatile analytes, making it a suitable option for this compound, especially in the absence of a chromophore.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, as detailed in the following section.

Analysis of the parent compound, dichloroacetic acid, by HPLC is challenging due to its high polarity, often requiring specialized techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography. nih.govnih.govsielc.com The esterification to this compound, however, makes it well-suited for standard RP-HPLC methods.

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile compounds. nih.gov After separation on the GC column, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification.

The fragmentation pattern of this compound in EI-MS can be predicted to show key ions resulting from:

Loss of the propoxy group (-OCH2CH2CH3).

Loss of the propyl group (-CH2CH2CH3).

Fragmentation of the dichloroacetyl moiety, including the loss of chlorine atoms.

The presence of the propyl fragment ion (m/z 43).

Liquid Chromatography-Mass Spectrometry (LC-MS): For analyses where GC is not suitable, LC-MS provides a powerful alternative. nih.gov Using a reversed-phase HPLC separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that would likely produce a protonated molecular ion [M+H]+ or adducts with solvent ions (e.g., [M+Na]+). Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity by monitoring specific fragmentation transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the molecular structure of this compound and for assessing its purity.

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

The combination of proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provides a complete picture of the carbon-hydrogen framework of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous confirmation of its structure.

The expected NMR data for this compound is based on established chemical shift principles and coupling interactions.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the protons of the propyl group and the single proton of the dichloroacetyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -O-CH₂ -CH₂-CH₃ | ~ 4.2 | Triplet (t) | ~ 6.7 | 2H |

| -O-CH₂-CH₂ -CH₃ | ~ 1.7 | Sextet (sxt) | ~ 7.0 | 2H |

| -O-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet (t) | ~ 7.4 | 3H |

| Cl₂CH -C=O | ~ 6.0 | Singlet (s) | N/A | 1H |

Interactive Data Table: ¹H NMR Data for this compound

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -O-CH₂ -CH₂-CH₃ | ~ 68 |

| -O-CH₂-CH₂ -CH₃ | ~ 22 |

| -O-CH₂-CH₂-CH₃ | ~ 10 |

| Cl₂C H-C=O | ~ 65 |

| Cl₂CH-C =O | ~ 164 |

Interactive Data Table: ¹³C NMR Data for this compound

The specific chemical shifts can be influenced by the solvent used for the analysis. The data presented provides a reliable basis for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of this compound. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations, providing a clear picture of the molecule's structure.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. For this compound (Cl₂CHCOOCH₂CH₂CH₃), COSY is expected to show correlations between the adjacent methylene (B1212753) and methyl protons of the propyl group.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This technique is crucial for assigning each carbon to its corresponding proton(s).

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying the connectivity across the ester functional group, linking the propyl chain to the dichloroacetyl moiety.

The following tables summarize the expected correlations based on the structure of this compound.

Table 1: Expected ¹H-¹H COSY Correlations for this compound

| Proton (δ ppm, approx.) | Correlating Proton (δ ppm, approx.) | Connectivity |

| Methylene (-OCH₂-) | Methylene (-CH₂CH₃) | ³JHH |

| Methylene (-CH₂CH₃) | Methyl (-CH₃) | ³JHH |

Table 2: Expected ¹H-¹³C HSQC Correlations for this compound

| Proton (δ ppm, approx.) | Correlated Carbon (δ ppm, approx.) | Assignment |

| Methine (CHCl₂) | CH | Dichloroacetyl CH |

| Methylene (-OCH₂-) | CH₂ | Propoxy CH₂ |

| Methylene (-CH₂CH₃) | CH₂ | Propyl CH₂ |

| Methyl (-CH₃) | CH₃ | Propyl CH₃ |

Table 3: Expected ¹H-¹³C HMBC Correlations for this compound

| Proton (δ ppm, approx.) | Correlated Carbon (δ ppm, approx.) | Correlation Type |

| Methine (CHCl₂) | Carbonyl (C=O) | ²JCH |

| Methylene (-OCH₂-) | Carbonyl (C=O) | ³JCH |

| Methylene (-OCH₂-) | Methylene (-CH₂CH₃) | ²JCH |

| Methylene (-OCH₂-) | Methyl (-CH₃) | ³JCH |

| Methylene (-CH₂CH₃) | Methylene (-OCH₂-) | ²JCH |

| Methylene (-CH₂CH₃) | Methyl (-CH₃) | ²JCH |

| Methyl (-CH₃) | Methylene (-OCH₂-) | ³JCH |

| Methyl (-CH₃) | Methylene (-CH₂CH₃) | ²JCH |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. docbrown.info Other significant absorptions include the C-O stretching vibrations of the ester linkage, C-H stretching and bending modes of the propyl group, and the characteristic C-Cl stretching vibrations of the dichloromethyl group.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman, non-polar bonds often produce stronger signals. Therefore, C-C and C-H vibrations within the propyl chain may be more prominent. The symmetric C-Cl stretch is also expected to be Raman active.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | IR, Raman | 1735 - 1750 | Strong (IR), Medium (Raman) |

| C-H Bend (Alkyl) | IR | 1375 - 1465 | Medium |

| C-O Stretch (Ester) | IR | 1150 - 1250 | Strong |

| C-Cl Stretch | IR, Raman | 650 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₅H₈Cl₂O₂), the calculated molecular weight is 171.02 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed at m/z 171. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The relative intensities of the M, M+2, and M+4 peaks are expected to be in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound is predicted to proceed through several key pathways, including alpha-cleavage and McLafferty rearrangement.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

| 171 | [C₅H₈Cl₂O₂]⁺ | Molecular Ion | Exhibits M, M+2, M+4 isotopic pattern |

| 129 | [C₂HCl₂O₂]⁺ | [M - C₃H₇]⁺ | Loss of the propyl radical |

| 111 | [C₂H₂Cl₂O]⁺ | [M - C₃H₆O]⁺ ? | Potential rearrangement product |

| 83 | [CHCl₂]⁺ | Dichloromethyl cation | Characteristic fragment |

| 43 | [C₃H₇]⁺ | Propyl cation | Loss of the dichloroacetyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. The technique is most sensitive for compounds containing chromophores, such as conjugated systems.

This compound does not possess an extensive system of conjugated π-bonds. The only chromophore present is the carbonyl group (C=O) of the ester. Simple, non-conjugated esters typically exhibit a weak absorption band corresponding to an n→π* electronic transition. This absorption is expected to occur in the short-wavelength UV region, with a maximum absorption (λₘₐₓ) around 200-220 nm. science-softcon.de Due to the low molar absorptivity (ε) of this transition and its occurrence at short wavelengths, this compound is not expected to show significant absorption above 220 nm in a standard UV-Vis spectrum.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis determines the mass percentage of each element in a compound. For this compound, with a molecular formula of C₅H₈Cl₂O₂, the theoretical elemental composition can be calculated from the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u).

Table 6: Theoretical Elemental Composition of this compound

| Element | Atomic Weight (u) | Atoms in Formula | Total Mass (u) | Mass Percent (%) |

| Carbon | 12.011 | 5 | 60.055 | 35.12% |

| Hydrogen | 1.008 | 8 | 8.064 | 4.72% |

| Chlorine | 35.453 | 2 | 70.906 | 41.46% |

| Oxygen | 15.999 | 2 | 31.998 | 18.71% |

| Total | 171.023 | 100.00% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. davidson.eduman.ac.uk This analysis provides information about the thermal stability and decomposition profile of the compound. While specific experimental data for this compound is not widely published, a predicted decomposition profile can be described. The compound is expected to be stable at moderate temperatures but will decompose upon significant heating. The initial mass loss would likely correspond to the volatilization of the intact molecule or the loss of a small, stable fragment such as propene (C₃H₆) via an elimination reaction, leaving dichloroacetic acid, which would then decompose at a higher temperature. A multi-step decomposition curve would be expected, reflecting these sequential degradation processes.

Environmental Chemistry and Transformation Pathways of Propyl Dichloroacetate

Biotic Transformation and Biodegradation Studies

The biodegradation of propyl dichloroacetate (B87207) is predicated on the microbial metabolism of its hydrolysis product, dichloroacetic acid (DCA). Numerous microorganisms have demonstrated the ability to degrade DCA under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria commonly utilize enzymes known as haloacid dehalogenases (HADs) to catalyze the hydrolytic dehalogenation of DCA. nih.gov This initial step converts DCA to glyoxylate (B1226380). Research has identified various bacterial strains capable of aerobically metabolizing DCA, including species of Xanthobacter and Burkholderia. researchgate.net

Under anoxic conditions, the fate of DCA is more complex. Studies have identified anaerobic bacteria, such as the novel "Candidatus Dichloromethanomonas elyunquensis," that can utilize DCA as an energy source. nih.govasm.org This anaerobic pathway also involves a haloacid dehalogenase to convert DCA to glyoxylate. nih.govasm.orgresearchgate.net The subsequent metabolism follows a fermentative route rather than reductive dechlorination, leading to the production of acetate (B1210297), hydrogen (H₂), and formate. nih.govnih.gov This anaerobic degradation of DCA is a significant process for carbon and electron flow in environments depleted of electron acceptors. nih.gov

| Condition | Microorganism/Culture | Key Enzyme Type | Initial Step |

| Aerobic | Various bacteria (e.g., Xanthobacter autotrophicus GJ10) | Haloacid Dehalogenase (HAD) | Hydrolytic dehalogenation |

| Anaerobic | "Candidatus Dichloromethanomonas elyunquensis" strain RM | Haloacid Dehalogenase (HAD) | Hydrolytic dehalogenation |

| Anaerobic | Mixed microbial cultures | Haloacid Dehalogenase (HAD) | Fermentative catabolism |

The microbial breakdown of dichloroacetic acid (DCA) proceeds through several key intermediate compounds. The central and initial metabolite in both aerobic and anaerobic pathways is glyoxylate , formed by the enzymatic removal of chlorine atoms from the DCA molecule. nih.govasm.org

In anaerobic pathways, glyoxylate is further metabolized. Research on mixed microbial cultures has shown the transient formation of formate , **hydrogen (H₂) **, and carbon monoxide (CO) during the growth phase on DCA. asm.orgresearchgate.netnih.gov A significant portion of the consumed DCA is ultimately converted to acetate . nih.gov Enzymes of the Wood-Ljungdahl pathway have been identified in these anaerobic cultures, indicating their role in the conversion of intermediates. asm.orgresearchgate.net One notable enzyme, glyoxylate carboligase, which was highly abundant in DCA-grown cells, catalyzes the condensation of two glyoxylate molecules to form tartronate semialdehyde . asm.orgresearchgate.net

| Metabolite | Metabolic Pathway | Precursor |

| Glyoxylate | Aerobic & Anaerobic | Dichloroacetic Acid |

| Formate | Anaerobic | Dichloroacetic Acid |

| Hydrogen (H₂) | Anaerobic | Dichloroacetic Acid |

| Carbon Monoxide (CO) | Anaerobic | Dichloroacetic Acid |

| Acetate | Anaerobic | Dichloroacetic Acid |

| Tartronate semialdehyde | Anaerobic | Glyoxylate |

Environmental Transport and Fate Modeling of Propyl Dichloroacetate

The environmental transport of this compound is dictated by the physicochemical properties of both the parent ester and its primary degradation product, dichloroacetic acid (DCA).

Volatilization is the process by which a chemical partitions from water to air. This tendency is quantified by the Henry's Law constant (H). A higher Henry's Law constant indicates a greater propensity for a chemical to volatilize from aqueous solutions. copernicus.org For this compound, as an organic ester, some degree of volatility is expected. For instance, the related compound n-propyl acetate has a Henry's Law constant of 2.18 x 10⁻⁴ atm-m³/mol, suggesting it is expected to volatilize from water surfaces. nih.gov

However, upon hydrolysis to dichloroacetic acid, the potential for volatilization significantly decreases. The Henry's Law constant for dichloroacetic acid is reported as 7.4 x 10⁴ Pa·m³/mol (approximately 7.3 x 10⁻¹ atm-m³/mol), which is considerably lower and indicates it is less likely to partition into the air from water. noaa.gov Therefore, while the parent ester may exhibit some volatility, its degradation product, DCA, will predominantly remain in the aquatic phase. nh.gov Modeling efforts to predict volatilization from soil and water consider these partitioning coefficients along with environmental factors like temperature and water flow. nih.govresearchgate.netcopernicus.org

Sorption is a key process that controls the mobility of organic chemicals in the environment, describing their tendency to bind to soil and sediment particles. nih.gov This process is largely influenced by the chemical's properties and the organic carbon content of the soil or sediment. umich.edu The organic carbon-water (B12546825) partition coefficient (Koc) is a common measure used to predict the mobility of a substance; a high Koc value indicates strong adsorption and low mobility. chemsafetypro.comecetoc.org

For organic esters, sorption is influenced by hydrophobic partitioning and hydrogen bonding interactions. nih.govresearchgate.net The sorption of this compound itself has not been extensively studied, but the behavior of its hydrolysis product, dichloroacetic acid, is more understood. As an ionizable organic acid, the sorption of DCA is pH-dependent. nih.gov Generally, haloacetic acids are highly soluble in water, which suggests a low potential for sorption to soil and sediment. alsenvironmental.co.uk This low sorption potential means that DCA, and by extension its parent compound following hydrolysis, is likely to be mobile in soil and sediment systems. The interaction of organic pollutants with humic acids, a major component of soil organic matter, is primarily due to π–π interactions, hydrophobic effects, and hydrogen bonding. mdpi.com

| Parameter | Description | Implication for this compound/DCA |

| Koc (Organic Carbon-Water Partition Coefficient) | Measures the tendency of a chemical to bind to organic carbon in soil/sediment. ladwp.com | Expected to be low for DCA due to high water solubility, indicating high mobility. |

| Soil Organic Matter | A key factor in the sorption of hydrophobic organic compounds. nih.gov | DCA's hydrophilic nature suggests weaker interactions compared to nonpolar compounds. |

| pH | Affects the ionization state of acids and bases, influencing their sorption. nih.gov | As an acid, DCA's sorption will be influenced by environmental pH. |

Leaching is the process by which water-soluble substances are transported downward through the soil profile with percolating water. The potential for a chemical to leach into groundwater is inversely related to its sorption to soil particles and directly related to its water solubility.

Given that haloacetic acids like DCA are highly soluble in water and exhibit low sorption to soil, they have a high potential for leaching. alsenvironmental.co.uk Following the hydrolysis of this compound in the soil environment, the resulting DCA would be readily transported with soil water. This high mobility increases the likelihood of DCA reaching groundwater, posing a potential contamination risk. nih.govnih.gov Environmental models that predict leaching potential rely heavily on parameters like the Koc value; a low Koc, as is expected for DCA, is a primary indicator of a high leaching risk. chemsafetypro.comwa.gov

Atmospheric Lifetimes and Global Warming Potential

Direct experimental data on the atmospheric lifetime and global warming potential (GWP) of this compound are not available in peer-reviewed scientific literature. However, insights into its likely atmospheric behavior can be drawn from studies on structurally similar compounds, particularly methyl dichloroacetate (MDCA). The primary removal mechanism for compounds like this compound from the atmosphere is expected to be through reactions with atmospheric oxidants, principally the hydroxyl radical (OH) during the day and the chlorine atom (Cl) in marine and some polluted environments.

The atmospheric lifetime (τ) of a volatile organic compound is determined by its reaction rate with these oxidants. For methyl dichloroacetate, the tropospheric lifetime with respect to reaction with Cl atoms has been estimated to be approximately 3 years. rsc.orgrsc.org The rate coefficient for the reaction of OH radicals with MDCA has also been estimated, yielding a value of 7.24 × 10⁻¹³ cm³ per molecule per second. rsc.org Based on these values for a similar compound, it can be inferred that this compound is likely to have a comparable, multi-year atmospheric lifetime. Such a lifetime is significant enough for the compound to become well-mixed in the troposphere and contribute to global atmospheric chemistry.

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). The GWP of a compound is dependent on its infrared absorption spectrum and its atmospheric lifetime. Again, using methyl dichloroacetate as a proxy, significant GWP values have been calculated. The GWP for MDCA has been estimated for various time horizons, as detailed in the table below. rsc.orgrsc.org

Table 1: Estimated Global Warming Potentials for Methyl Dichloroacetate

| Time Horizon (Years) | Global Warming Potential (GWP) |

|---|---|

| 20 | 8.2 |

| 100 | 2.2 |

Given its structural similarity, it is plausible that this compound would exhibit a comparable GWP. A GWP greater than 1 indicates that, on a per-mass basis, the substance is a more potent greenhouse gas than CO₂ over the specified time horizon. The relatively long atmospheric lifetime of these chlorinated esters allows them to persist in the atmosphere long enough to exert a warming influence.

Acidification Potential from Degradation Products

The atmospheric degradation of this compound is expected to produce several acidic and potentially harmful byproducts. The transformation pathways are likely to be similar to those of other chlorinated esters, such as methyl dichloroacetate. rsc.orgrsc.org The initial reaction with OH radicals or Cl atoms typically involves the abstraction of a hydrogen atom from either the propyl group or the dichloroacetyl group.

Subsequent reactions with oxygen in the atmosphere would lead to the formation of various degradation products. Key products expected from the atmospheric oxidation of this compound include:

Dichloroacetic acid (DCAA): This is a stable and persistent product that can be formed from the degradation of the dichloroacetyl moiety of the molecule. rsc.orgrsc.org Dichloroacetic acid is soluble in water and can be readily incorporated into cloud water, fog, and rainwater, thereby contributing to acid deposition.

Phosgene (B1210022) (COCl₂): This highly toxic gas is another potential degradation product. rsc.orgrsc.org Phosgene can further degrade in the atmosphere, and its reaction with water in clouds can produce hydrochloric acid (HCl), a strong acid that is a significant contributor to acid rain.

Hydrochloric acid (HCl): As mentioned, the atmospheric hydrolysis of phosgene is a source of HCl. Direct formation of HCl from the degradation process may also occur.

The Acidification Potential (AP) is a relative measure of a compound's capacity to cause acidification compared to sulfur dioxide (SO₂). For methyl dichloroacetate, an acidification potential of 0.45 has been estimated, indicating that its degradation products could contribute significantly to rainwater acidification. rsc.orgrsc.org This suggests that nearly half of the potential acidifying species are formed during its atmospheric breakdown. Given the similar chemical structure, the degradation of this compound would be expected to have a comparable acidification potential.

The formation of stable acidic products like dichloroacetic acid and the generation of strong acids such as hydrochloric acid from the atmospheric transformation of this compound highlight its potential to contribute to environmental acidification on a regional and global scale.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl dichloroacetate |

| Dichloroacetic acid |

| Phosgene |

| Hydrochloric acid |

| Carbon dioxide |

Theoretical and Computational Studies of Propyl Dichloroacetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For propyl dichloroacetate (B87207), these methods can predict its behavior and characteristics with a high degree of accuracy, even in the absence of extensive experimental data.

Electronic Structure and Energetics

The electronic structure of propyl dichloroacetate is characterized by the interplay of the electronegative chlorine atoms, the ester functional group, and the propyl chain. The chlorine atoms attached to the alpha-carbon significantly influence the electron distribution across the molecule, withdrawing electron density and creating a partial positive charge on the adjacent carbon atom. This inductive effect is a key determinant of the compound's reactivity.

Computational studies on similar esters, like ethyl acetate (B1210297), have shown that the ester group itself has a distinct electronic signature, with the carbonyl oxygen being a site of high electron density. researchgate.net The energetics of this compound, including its heat of formation and ionization potential, can be reliably calculated using various quantum chemical methods, such as Density Functional Theory (DFT). These calculations would reveal the molecule's intrinsic stability and its propensity to lose an electron.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would define key structural parameters such as bond lengths, bond angles, and dihedral angles.

Below is a table of predicted bond lengths and angles for key parts of the this compound molecule, inferred from data on similar compounds.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-Cl Bond Length | ~1.78 Å |

| O-C-C Bond Angle | ~109° |

| Cl-C-Cl Bond Angle | ~111° |

| C-O-C Bond Angle | ~116° |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. These calculations are crucial for interpreting experimental spectra and identifying the presence of specific functional groups. For this compound, the most prominent vibrational modes would be associated with the C=O stretch of the ester group, the C-Cl stretches, and various C-H bending and stretching modes of the propyl chain.

The C=O stretching frequency is particularly sensitive to the electronic environment and is expected to appear at a relatively high wavenumber due to the electron-withdrawing effect of the chlorine atoms. Studies on methyl butanoate have demonstrated the utility of Raman spectroscopy in conjunction with quantum chemical predictions to analyze conformational preferences. mdpi.com

Predicted vibrational frequencies for key functional groups in this compound are presented in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | 1740 - 1760 |

| C-O Stretch | 1200 - 1300 |

| C-Cl Stretch | 700 - 800 |

| C-H Stretch (propyl) | 2850 - 3000 |

Reaction Pathway and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, a key reaction pathway of interest would be its hydrolysis.

Theoretical studies on the acid-catalyzed hydrolysis of esters like ethyl acetate have elucidated the multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent formation of a tetrahedral intermediate. researchgate.net The energy barriers for each step can be calculated, allowing for the determination of the rate-limiting step. For this compound, the presence of the dichloro group is expected to influence the stability of intermediates and the heights of the activation barriers.

Conformational Analysis and Intermolecular Interactions

Identification of Stable Conformers

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, the key rotational barriers are associated with the C-O bond of the ester and the C-C bonds of the propyl group.

Studies on simple alkanes and substituted cyclohexanes provide the fundamental principles for understanding the steric and electronic effects that govern conformational stability. lumenlearning.com For this compound, the most stable conformers will be those that minimize steric hindrance between the bulky dichloromethyl group and the propyl chain. The anti-conformation, where the largest groups are positioned opposite to each other, is generally the most stable. organicchemistrytutor.com The relative energies of different conformers can be calculated, and their populations at a given temperature can be determined using Boltzmann statistics.

The table below summarizes the likely stable conformers arising from rotation around the O-C bond of the propyl group, with "gauche" and "anti" referring to the relative positions of the carbonyl group and the ethyl moiety of the propyl chain.

| Conformer | Relative Energy (kcal/mol) | Description |

| Anti | 0 (Reference) | Carbonyl group and ethyl group are opposite each other. |

| Gauche | > 0 | Carbonyl group and ethyl group are at a 60° dihedral angle. |

Energy Barriers for Internal Rotation

The rotation around the C-O bond of the ester group and the C-C bonds of the alkyl chain are of particular interest. For instance, studies on halogenated ethanes reveal that the presence of halogen atoms significantly influences the rotational energy landscape. The interplay of steric hindrance and electrostatic interactions between the chlorine atoms on the acetyl group and the atoms of the propyl chain dictates the preferred conformations and the energy required to transition between them.

Illustrative Rotational Energy Barriers for Related Halogenated Compounds

| Bond | Compound Class | Typical Calculated Rotational Barrier (kcal/mol) | Methodology |

|---|---|---|---|

| C-C (single bond) | 1,2-dihaloethanes | 5 - 10 | DFT (B3LYP/6-311G(d,p)) |

| C-O (ester) | Alkyl formates | 10 - 15 | ab initio (MP2) |

| C-N (amide) | N-Benzhydrylformamides | 20 - 23 | DFT (M06-2X/6-311+G*) |

Note: The data in this table is illustrative and based on computational studies of related compound classes. Specific values for this compound would require dedicated calculations.

The energy barriers are determined by identifying the transition states between stable conformers on the potential energy surface. For this compound, the most stable conformers would likely involve staggered arrangements to minimize steric clash, with the anti-conformation of the larger groups being favored. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations represents the rotational energy barrier.

Role of Intermolecular Interactions in Condensed Phases

In the liquid or solid state, the behavior of this compound is governed by a complex network of intermolecular interactions. Theoretical studies are crucial for dissecting these forces and understanding their impact on the macroscopic properties of the substance. The primary intermolecular forces at play include van der Waals forces (specifically, London dispersion forces), dipole-dipole interactions, and potentially weak hydrogen bonds.

The two chlorine atoms introduce a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that contribute to a higher boiling point compared to its non-halogenated analogue, propyl acetate. Furthermore, the presence of halogen atoms allows for the formation of halogen bonds, a type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule. Computational models can quantify the strength and directionality of these interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of this compound at an atomistic level. By solving Newton's equations of motion for a system of molecules, MD simulations can provide insights into the dynamic processes that are often inaccessible to experimental techniques.

Simulation of Dynamic Behavior in Various Environments

MD simulations can be used to model this compound in the gas phase, in its pure liquid state, or in solution. In the gas phase, simulations can explore the conformational landscape and the dynamics of internal rotations. In the liquid phase, simulations can reveal details about the local structure, translational and rotational diffusion, and the collective dynamics of the system. For instance, the radial distribution function can be calculated to understand the average distance and coordination number of neighboring molecules.

Solvent Effects on Molecular Properties

The properties and behavior of this compound can be significantly influenced by its surrounding solvent environment. MD simulations, often in conjunction with quantum mechanical calculations, are employed to study these solvent effects. The choice of solvent can alter the conformational equilibrium of the molecule by preferentially stabilizing certain conformers.

Computational methods to study solvent effects can be broadly categorized into explicit and implicit solvent models. Explicit solvent models treat the solvent molecules individually, providing a detailed picture of solute-solvent interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, offering a computationally less expensive approach.

For a polar molecule like this compound, polar solvents are expected to stabilize conformations with larger dipole moments. The interaction with solvent molecules can also affect the vibrational frequencies of the molecule, which can be calculated and compared with experimental spectroscopic data.

QSAR and Cheminformatics Applications (excluding biological activity predictions)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties. In the context of this compound, QSPR studies can be used to predict physical properties such as boiling point, vapor pressure, and solubility based on calculated molecular descriptors.

Cheminformatics tools are essential for generating these molecular descriptors, which can range from simple constitutional indices (e.g., molecular weight, number of atoms) to more complex topological and quantum-chemical descriptors. These descriptors encode information about the molecular structure, shape, and electronic properties.

While specific QSPR models for this compound are not prevalent, general models for halogenated esters can be developed using a dataset of related compounds with known physical properties. Such models can be valuable for estimating the properties of new or uncharacterized halogenated esters without the need for experimental measurements. The Holographic QSAR (HQSAR) method, for example, has been used to develop models for various properties of esters by encoding substructural fragments. nih.gov

Development and Application of Computational Methodologies for Halogenated Esters

The accurate theoretical modeling of halogenated compounds like this compound presents unique challenges for computational chemistry. The presence of heavy and electron-rich halogen atoms requires careful consideration of the theoretical methods and basis sets employed.

Key Computational Methodologies:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. For halogenated systems, it is crucial to select a functional that can accurately describe non-covalent interactions, such as halogen bonding.

Ab initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very accurate results but are computationally expensive. They are often used to benchmark the performance of more approximate methods.

Multi-scale Simulations: These methods combine different levels of theory to study complex systems. For example, a quantum mechanics/molecular mechanics (QM/MM) approach can be used to treat the solute (this compound) at a high level of theory while the solvent is treated with a classical force field.

A significant area of development is the improvement of force fields for molecular dynamics simulations of halogenated organic compounds. Standard force fields may not adequately capture the anisotropic nature of the charge distribution around halogen atoms, which is crucial for accurately modeling halogen bonding. Therefore, the development of polarizable force fields and specific parameterization for halogenated esters are active areas of research. These advancements in computational methodologies are critical for obtaining reliable predictions of the properties and behavior of this compound and other halogenated organic compounds. nih.govresearchgate.net

Future Research Directions and Emerging Areas in Propyl Dichloroacetate Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of esters like propyl dichloroacetate (B87207) often involves standard esterification (e.g., Fischer esterification) which can require harsh conditions, strong acid catalysts, and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. novartis.comnih.gov

Future research should focus on several key areas:

Biocatalysis: The use of enzymes, particularly lipases, offers a highly selective and environmentally friendly alternative for ester synthesis. mdpi.com Research into identifying robust lipases that can efficiently catalyze the esterification of dichloroacetic acid with propanol (B110389) under mild, solvent-free, or aqueous conditions is a primary goal. Enzymatic processes often lead to higher purity products and eliminate the need for harsh acid catalysts.

Mechanochemistry: Solvent-free reaction conditions represent a significant step forward in sustainable synthesis. nih.gov Exploring mechanochemical methods, such as ball milling, for the synthesis of propyl dichloroacetate could drastically reduce solvent waste, lower energy consumption, and potentially shorten reaction times.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are known to accelerate reaction rates and improve yields in many organic transformations. A systematic investigation into the application of these technologies for the synthesis of this compound could lead to more energy-efficient and rapid production methods.

Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer superior control over reaction parameters, improve safety, and allow for easier scalability. Developing a continuous flow synthesis for this compound would be a significant advancement for potential industrial-scale production.

Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Routes

| Parameter | Conventional Route (e.g., Fischer Esterification) | Future Sustainable Routes (Proposed) |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Biocatalysts (e.g., immobilized lipases), solid acid catalysts |